molecular formula C18H31NS B1599712 3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline CAS No. 676352-86-6

3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline

Cat. No.: B1599712
CAS No.: 676352-86-6
M. Wt: 293.5 g/mol
InChI Key: AVLSDPRGRUUKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline is a chemical compound with the molecular formula C18H31NS and a molecular weight of 293.51 g/mol It is characterized by the presence of a tert-butyl group and a 2-ethylhexylthio group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline typically involves the reaction of 3-tert-butylaniline with 2-ethylhexylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the sulfur atom, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aniline or thio derivatives.

Scientific Research Applications

3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 3-Tert-butyl-6-[(2-ethylhexyl)thio]benzenamine
  • 5-(1,1-Dimethylethyl)-2-[(2-ethylhexyl)thio]benzenamine

Comparison: 3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline is unique due to the presence of both a tert-butyl group and a 2-ethylhexylthio group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-tert-butyl-2-(2-ethylhexylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NS/c1-6-8-9-14(7-2)13-20-17-11-10-15(12-16(17)19)18(3,4)5/h10-12,14H,6-9,13,19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLSDPRGRUUKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CSC1=C(C=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438681
Record name 5-tert-butyl-2-(2-ethylhexylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676352-86-6
Record name Benzenamine, 5-(1,1-dimethylethyl)-2-[(2-ethylhexyl)thio]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-tert-butyl-2-(2-ethylhexylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a typical example of a specific production method, ferric chloride hexahydrate and an activated carbon are added to a 2-propanol solution of 5-tert-butyl-2-(2-ethylhexylthio)nitrobenzene, and the mixture is refluxed under heating for 10 minutes. To this solution is added, dropwise, an aqueous 80% solution of hydrazine monohydrate. After the addition is finished, the reaction is continued under refluxing until the raw material disappears. Then, the reaction solution is cooled, and the catalyst and the activated carbon are separated by filtration. Toluene is added to the filtrate, and the toluene solution is then washed with water, washed with an acid, neutralized, washed with water, and then concentrated, to obtain 5-tert-butyl-2-(2-ethylhexylthio)aniline.
[Compound]
Name
ferric chloride hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline
Reactant of Route 2
Reactant of Route 2
3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline
Reactant of Route 3
Reactant of Route 3
3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline
Reactant of Route 4
Reactant of Route 4
3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline
Reactant of Route 5
3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline
Reactant of Route 6
Reactant of Route 6
3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.